Desotamide

説明

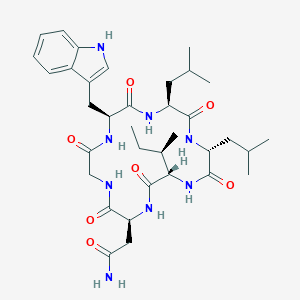

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGXNPVJAKBNOK-DTWKRICWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941214 | |

| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194660-14-5 | |

| Record name | Desotamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymological Mechanisms of Desotamide

Evolutionary Insights into Desotamide Biosynthesis

Bifurcated NRPS Assembly Lines (e.g., Wollamide BGC producing Desotamides)

The wol biosynthetic gene cluster (BGC) found in Streptomyces sp. MST-110588 exemplifies a unique bifurcated NRPS assembly line capable of producing both desotamides and wollamides. This dual production capability is particularly notable because it allows for the incorporation of different amino acids, such as D-ornithine for wollamides and glycine (B1666218) for desotamides, at the same position within the peptide structure. This contrasts with the canonical NRPS mechanism, where adenylation (A) domains are typically highly specific for a single amino acid substrate.

The bifurcated nature of this pathway is genetically underpinned by the presence of two distinct versions of the final module within the wol BGC: WolG1 and WolG2 guidetopharmacology.org. WolG1 is responsible for incorporating glycine, leading to the synthesis of desotamides, while WolG2 incorporates L-ornithine, leading to the production of wollamides guidetopharmacology.org. The initial stages of the biosynthesis, involving the first three condensation reactions, are catalyzed by WolI and WolH. Subsequently, the pathway diverges, with WolG1 or WolG2 catalyzing the final two condensations to yield the respective this compound or wollamide products. In Streptomyces sp. MST-110588, the production of desotamides is observed to be approximately three times higher than that of wollamides. In contrast, the dsa BGC from Streptomyces scopuliridis SCSIO ZJ46 is dedicated solely to this compound production.

The following table summarizes the key components and products of the bifurcated NRPS assembly line:

| BGC/Enzyme | Function/Product | Source Organism | Reference |

| wol BGC | Produces Desotamides and Wollamides | Streptomyces sp. MST-110588 | |

| dsa BGC | Produces Desotamides only | Streptomyces scopuliridis SCSIO ZJ46 | |

| WolI, WolH | Catalyze first three condensations | Streptomyces sp. MST-110588 | |

| WolG1 | Catalyzes final condensations, incorporates Glycine for Desotamides | Streptomyces sp. MST-110588 | guidetopharmacology.org |

| WolG2 | Catalyzes final condensations, incorporates L-Ornithine for Wollamides | Streptomyces sp. MST-110588 | guidetopharmacology.org |

Mechanisms of BGC Evolution (e.g., Gene Duplication, Recombination)

The evolution of biosynthetic gene clusters (BGCs) like those for desotamides and wollamides is driven by various genetic mechanisms, primarily gene duplication and recombination events. Genomic analysis indicates that the wol BGC, responsible for the bifurcated biosynthesis, emerged through an ancestral intergenic gene duplication followed by an intragenomic recombination event. This process of duplication and subsequent neofunctionalization leads to pathway bifurcation, which introduces redundancy and provides the genetic robustness necessary for significant structural changes in antibiotic evolution.

Intragenomic recombination, particularly within adenylation (A) domains, is a crucial aspect of this compound evolution. This type of recombination, along with module duplication and point mutations, contributes to the diversification of NRPS pathways guidetopharmacology.org. Gene duplication, followed by divergence, is considered a primary evolutionary mode for generating new NRPSs, where an existing pathway is copied and then diversified through mutations, recombination, module deletions, or further module duplications.

Beyond these mechanisms, vertical inheritance also plays a substantial role in BGC diversification. Studies have shown frequent intraspecific recombination events within BGCs, which, along with gene gain and loss events, contribute to interspecies diversity at the gene, pathway, and metabolite levels. These evolutionary processes ultimately dictate the chemical diversity of natural products, as exemplified by the this compound and wollamide families.

The table below summarizes key evolutionary mechanisms observed in this compound BGCs:

| Evolutionary Mechanism | Description | Impact on BGC/Product | Reference |

| Gene Duplication | Copying of existing genes or modules | Provides raw material for new functions, leads to redundancy and bifurcation | guidetopharmacology.org |

| Intragenomic Recombination | Exchange of genetic material within a genome | Initiates neofunctionalization, especially within A domains; contributes to diversification | |

| Neofunctionalization | Acquisition of new functions by duplicated genes | Drives the evolution of new biosynthetic pathways and products | |

| Gene Loss | Deletion of genetic material | Can restore original genotype if new product is non-functional, or lead to loss of ancestral function | |

| Vertical Inheritance | Transmission of BGCs across generations | Governs overall BGC distribution and contributes to diversification through constrained recombination |

Structure Activity Relationship Sar Studies of Desotamide and Its Analogues

Identification of Key Amino Acid Residues for Biological Activity

The biological activity of desotamide and its analogues is significantly influenced by the presence and nature of specific amino acid residues within their cyclic peptide structure. nih.govmdpi.comresearchgate.net

Research on synthetic derivatives of wollamide B, a member of the this compound family, has shown that Tryptophan (Trp) and Leucine (B10760876) (Leu) residues located at the first and second positions of the macrocycle, respectively, are essential for bioactivity. nih.govresearchgate.net The absence of activity in desotamides C and D, which feature N-formyl-kynurenine and kynurenine (B1673888) (metabolites of Trp) at the first position instead of Trp, further underscores the critical role of the intact Trp residue in the this compound skeleton. nih.govmdpi.com Similarly, the Leu2 residue has been identified as indispensable for activity. mdpi.com

Studies on this compound A analogues reveal that residues at positions II and VI significantly impact antibacterial activity. mdpi.comresearchgate.netnih.gov For instance, replacing L-allo-Ile at position II with L-Ile, while simultaneously substituting Gly at position VI with D-Lys or D-Arg, led to this compound A4 and A6, which demonstrated a 2–4-fold increase in antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), compared to the original this compound A. researchgate.netnih.govresearchgate.netnih.gov Conversely, substituting L-allo-Ile at position II with L-Leu (as in compound 16) or exchanging Gly at position VI with L-His (as in compound 18) resulted in a complete loss of activity, with MIC values exceeding 128 μg/mL. mdpi.com

The following table summarizes the impact of substitutions at positions II and VI on antibacterial activity:

| This compound Analogue | Position II Substitution | Position VI Substitution | Antibacterial Activity (vs. This compound A) | Reference |

| This compound A4 (13) | L-Ile (from L-allo-Ile) | D-Lys (from Gly) | 2–4-fold increase | researchgate.netnih.govresearchgate.net |

| This compound A6 (15) | L-Ile (from L-allo-Ile) | D-Arg (from Gly) | 2–4-fold increase | researchgate.netnih.govresearchgate.net |

| Compound 16 | L-Leu (from L-allo-Ile) | (Unchanged) | Complete loss | mdpi.com |

| Compound 18 | (Unchanged) | D-His (from Gly) | Complete loss | mdpi.com |

Stereochemical Influence on Bioactivity

The stereochemistry of amino acid residues plays a crucial role in the bioactivity of this compound and its analogues. nih.govmdpi.com

D-amino acids are frequently found in the this compound family and are often prerequisites for peptide cyclization. nih.govresearchgate.net For instance, the C-terminal D-amino acid is essential for the cyclization of the peptide. nih.gov In wollamide B, the presence of D-Ornithine (D-Orn) is important for its activity, particularly its antimycobacterial activity. plos.org Furthermore, in synthetic wollamide B derivatives, altering the C-terminal D-Orn residue to D-Arginine (D-Arg) or D-Lysine (D-Lys) can enhance bioactivity. nih.gov Specifically, D-Lys or D-Arg at position VI, replacing Gly, significantly improved antibacterial activity in this compound A analogues. mdpi.comresearchgate.netnih.govnih.gov

In contrast to D-amino acids, the presence of L-stereoisomers often leads to a decrease or complete loss of activity. For example, replacing D-Ornithine with its L-stereoisomer (L-Orn) in wollamide B derivatives resulted in a loss of anti-Mycobacterium activity. nih.govmdpi.com Similarly, the substitution of D-Lys or D-Arg with their L-stereoisomers at the C-terminal position also led to a loss of activity. nih.govmdpi.com Another instance is the replacement of D-Leu with L-Ile in wollamide B, which completely abolished its activity. plos.org

Modifications and Their Effect on Antibacterial Spectrum and Potency

Modifications to the this compound scaffold have been explored to broaden the antibacterial spectrum and enhance potency. This compound A analogues, particularly those with L-Ile at position II and D-Lys or D-Arg at position VI, showed enhanced antibacterial activity and a broader spectrum against Gram-positive pathogens, including MRSA. researchgate.netnih.govresearchgate.netnih.gov While these modifications significantly improved activity against Gram-positive bacteria, they generally showed limited activity against Gram-negative pathogens. nih.gov The introduction of unusual chemical moieties and non-proteinogenic amino acids, such as N-formyl-L-kynurenine, kynurenine, L-allo-isoleucine, and 3-amino-2-methylpropionic acid (AMPA), are observed in various members of the this compound family, highlighting the diverse structural possibilities for modification. nih.gov

Enhanced Activity through Specific Amino Acid Substitutions (e.g., L-Ile at position II, D-Lys/D-Arg at position VI)

Research into this compound analogues has identified specific amino acid substitutions that significantly enhance antibacterial activity. Notably, this compound A4 (analogue 13) and this compound A6 (analogue 15) demonstrated a 2- to 4-fold increase in antibacterial activities against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), when compared to the original this compound A. nih.govfrontiersin.orgcpu-bioinfor.org This improved potency was achieved by a dual substitution: replacing L-allo-Ile at position II with L-Ile, and simultaneously exchanging Gly at position VI with either D-Lys or D-Arg. nih.govfrontiersin.orgcpu-bioinfor.orgasm.org

The following table summarizes the impact of specific amino acid substitutions on this compound A analogues:

| Analogue | Position II Substitution | Position VI Substitution | Antibacterial Activity (vs. This compound A) | Reference |

| This compound A4 (13) | L-Ile (from L-allo-Ile) | D-Lys (from Gly) | 2-4-fold increase | nih.govfrontiersin.orgcpu-bioinfor.org |

| This compound A6 (15) | L-Ile (from L-allo-Ile) | D-Arg (from Gly) | 2-4-fold increase | nih.govfrontiersin.orgcpu-bioinfor.org |

| Compound 17 | L-Leu (from L-allo-Ile) | D-Lys (from Gly) | Retained (slightly less potent) | nih.govasm.org |

| Compound 19 | L-Leu (from L-allo-Ile) | D-Arg (from Gly) | Retained (slightly less potent) | nih.govasm.org |

| Compound 16 | L-Leu (from L-allo-Ile) | Gly (unchanged) | Complete loss (MIC > 128 μg/mL) | nih.govasm.org |

| Compound 18 | L-Leu (from L-allo-Ile) | D-His (from Gly) | Complete loss (MIC > 128 μg/mL) | nih.govasm.org |

Impact of Basic Amino Acids at Position VI in Relation to Other Residues

The nature of the amino acid at position VI, particularly its basicity and stereochemistry, plays a critical role in the biological activity of this compound and its related compounds, such as wollamides. Wollamides, which are structurally similar to desotamides but feature the basic amino acid ornithine at position VI, have demonstrated activity against mycobacteria, a property generally not observed with desotamides. nih.govguidetopharmacology.orgnih.gov This highlights the importance of a basic amino acid at position VI for antimycobacterial efficacy. nih.govguidetopharmacology.orgnih.gov

However, the impact of basic amino acids at position VI is also contingent on other residues within the peptide structure. For instance, this compound A analogues (10-12) where Gly at position VI was substituted with D-Arg, D-Lys, or D-His were found to be inactive against all tested Gram-positive bacteria when L-allo-Ile was present at position II. nih.govasm.org This suggests that the presence of basic amino acids at position VI is not tolerated for general antibacterial activity when L-allo-Ile occupies position II. asm.org

In the context of wollamides, a detailed SAR study revealed that replacing D-Orn at residue VI with D-Arg (yielding wollamide B1) or D-Lys (yielding wollamide B2) resulted in the most potent antimycobacterial activity. nih.govwikipedia.org Conversely, substituting residue VI with Gly, L-Arg, or L-Lys (as in wollamide B3) led to a complete loss of activity. nih.gov This emphasizes that the D-stereoisomer of the basic amino acid at position VI is crucial for maintaining antimycobacterial activity in wollamide-like structures. nih.govwikipedia.org

Correlation between Structural Features and Antimycobacterial Efficacy

The structural features of this compound and its analogues are strongly correlated with their antimycobacterial efficacy. A key distinction lies in the amino acid at position VI. Wollamides, which are structurally related to desotamides but possess ornithine at position VI, exhibit activity against Mycobacterium tuberculosis, a characteristic generally absent in desotamides. nih.govguidetopharmacology.orgnih.govwikipedia.org This strongly indicates that the presence of a basic amino acid, such as ornithine, D-Arg, or D-Lys, at position VI is a critical determinant for antimycobacterial efficacy. nih.govguidetopharmacology.orgnih.gov

Regarding position II, the substitution with lipophilic and bulky aliphatic groups, such as L-allo-Ile or L-Leu, is generally tolerated for the antibacterial activity of this compound A and B. nih.gov However, for optimal enhanced activity against Gram-positive bacteria, the specific combination of L-Ile at position II with D-Lys or D-Arg at position VI has proven most effective. nih.govfrontiersin.orgcpu-bioinfor.org Conversely, substitutions at position I appear to be less tolerated, as evidenced by this compound G, which exhibited no notable antibacterial activity compared to this compound A due to a substitution at this position. nih.gov

Wollamide B, an ultra-small antimycobacterial cyclic hexapeptide, exemplifies the structural characteristics conducive to antimycobacterial activity. It contains two uncommon D-amino acids (D-Orn, D-Leu) and four L-amino acids. The inherent cationicity and amphiphilicity of wollamide B, conferred by the basic amino acid ornithine and clusters of lipophilic amino acids, are believed to be crucial for its antimycobacterial properties. guidetopharmacology.org

Despite the promising activity, the precise antimicrobial target for both desotamides and wollamides remains unknown. nih.govnih.gov Nevertheless, these compounds demonstrate selectivity for bacteria and are noncytotoxic to mammalian cell lines, suggesting a favorable therapeutic window for potential drug development. nih.govnih.gov

Summary of Key Structural Features and Efficacy Correlation:

| Structural Feature | Position | Impact on Activity | Reference |

| Basic Amino Acid (D-form) | VI | Crucial for antimycobacterial activity (e.g., Orn, D-Lys, D-Arg in wollamides); not tolerated with L-allo-Ile at Pos II for general antibacterial activity of desotamides. | nih.govasm.orgguidetopharmacology.orgnih.govwikipedia.org |

| L-Ile | II | Enhances antibacterial activity when combined with D-Lys/D-Arg at Position VI. | nih.govfrontiersin.orgcpu-bioinfor.org |

| Tryptophan (Trp) | V | Essential for general antibacterial activity. | nih.gov |

| Lipophilic/Bulky Aliphatic Group | II | Generally tolerated for antibacterial activity. | nih.gov |

| Amino Acid Substitution | I | Less tolerated, often leading to loss of activity. | nih.gov |

Pharmacological Profile and Biological Mechanisms

Investigations into the Mechanism of Action

Current Knowledge and Remaining Gaps in Target Identification

Despite the demonstrated antibacterial efficacy of desotamide and its family members, the precise antimicrobial target or targets remain largely unknown. mdpi.comnih.govnih.govwhiterose.ac.uk This represents a significant gap in the current understanding of their biological mechanisms. Research efforts are ongoing to elucidate these mechanisms of action and to identify the critical chemical moieties responsible for their bioactivity. nih.govresearchgate.net Structure-activity relationship (SAR) studies on related wollamides have indicated the importance of specific amino acid residues, such as tryptophan (Trp) and leucine (B10760876) (Leu) at certain positions within the macrocyclic ring, for antimycobacterial activity. researchgate.netnih.govwhiterose.ac.uk For instance, the presence of Trp in the skeleton is suggested to be important, as desotamides C and D, which replace Trp with N-formyl-kynurenine or kynurenine (B1673888), exhibit no activity. nih.gov

Absence of Bacterial Membrane Disruption as a Primary Mechanism

A notable characteristic of the this compound family, particularly observed in wollamides A and B, is that their antimicrobial activity does not primarily stem from the disruption of bacterial membranes. nih.gov This distinguishes them from many conventional antimicrobial peptides (AMPs) that exert their effects by directly targeting and permeabilizing microbial cell membranes. mdpi.commdpi.comfrontiersin.org The lack of membrane disruption as a primary mechanism suggests that this compound and its analogues likely act via an intracellular target, which warrants further detailed investigation into their specific mode of action. nih.gov

Hypothesis of Specific Molecular Targets

Given the absence of bacterial membrane disruption and the observed selectivity for bacterial cells over mammalian cells, it is hypothesized that this compound and its analogues engage with specific intracellular molecular targets. researchgate.netnih.govnih.govnih.govasm.org The preferential activity of wollamides against mycobacteria, compared to Gram-positive and Gram-negative bacteria, further supports the existence of a distinct molecular target within these organisms. researchgate.netnih.govasm.org While not directly confirmed for this compound, the mechanism of action of ecumicin, a structurally similar natural analogue to ohmyungsamycins (another related polypeptide family), provides a potential avenue for investigation. Ecumicin is known to stimulate the ATPase activity of ClpC1, uncoupling it from the ClpP1P2 protease, which leads to disrupted protein metabolism and M. tuberculosis death. nih.gov This suggests a hypothetical intracellular protein target, such as ClpC1 or a similar protein, could be explored for this compound.

Potential for Resistance Mechanisms (if identified)

The development of resistance is a critical concern for all antimicrobial agents. While general mechanisms of bacterial resistance include limiting drug uptake, modification of drug targets, inactivation of drugs, and active efflux of drugs, specific identified resistance mechanisms to this compound itself have not been clearly detailed in the available research. evitachem.comaimspress.com However, researchers do utilize this compound B in studies investigating bacterial resistance mechanisms and cell wall biosynthesis, implying that the potential for resistance development is a recognized area of research. evitachem.com The ongoing global challenge of antimicrobial resistance underscores the importance of understanding and identifying any resistance mechanisms that might emerge against novel antibiotics like this compound. nih.govasm.orgaimspress.com

Synthetic Methodologies and Analog Development

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis is a cornerstone methodology for the preparation of Desotamide and its derivatives, enabling the systematic assembly of the linear peptide precursors.

The 2-chlorotrityl chloride (2-CTC) resin is the preferred solid support for the synthesis of this compound B and related cyclic hexapeptides. nih.govmdpi.comnih.govmdpi.comtcsedsystem.edu This polystyrene-based resin is highly acid-labile, a critical feature that permits the cleavage of the synthesized peptide under mild acidic conditions. nih.govmdpi.comchempep.comnih.gov This mild cleavage ensures that acid-sensitive side-chain protecting groups remain intact, which is essential for subsequent solution-phase macrocyclization. nih.govmdpi.comchempep.com

Furthermore, the steric bulk of the trityl group in 2-CTC resin plays a vital role in preventing undesirable side reactions such as diketopiperazine (DKP) formation, particularly when peptides contain a C-terminal proline. nih.govchempep.com It also minimizes racemization during the initial coupling of the first amino acid to the resin. chempep.comnih.gov

The loading of the first Fmoc-protected amino acid onto the 2-CTC resin is typically carried out using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (B109758) (DCM). nih.govmdpi.commdpi.com Following the attachment, any unreacted resin sites are commonly capped with methanol (B129727) to prevent undesired reactions in subsequent steps. mdpi.commdpi.com It has been noted that 2-CTC resin is susceptible to moisture, which can lead to a reduction in its loading capacity over time. Therefore, pre-activation of the resin with reagents like thionyl chloride (SOCl2) is recommended to ensure an adequate degree of substitution and optimize synthetic yields. nih.gov

The assembly of the linear hexapeptide precursors for this compound B and its analogues relies on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govmdpi.comnih.govmdpi.comtcsedsystem.edu This strategy is widely favored in SPPS due to its orthogonality, allowing for the selective removal of the Nα-Fmoc protecting group with a base (typically 20-25% piperidine (B6355638) in N,N-dimethylformamide (DMF)) while leaving acid-labile side-chain protecting groups undisturbed. nih.govmdpi.commdpi.comiris-biotech.de

The peptide chain is elongated through iterative cycles of deprotection, washing, coupling, and washing. During the coupling steps, activated Fmoc-amino acids are added to the deprotected N-terminus of the growing peptide chain. Common coupling reagents employed include diisopropylcarbodiimide (DIC) in combination with hydroxybenzotriazole (B1436442) (HOBt), or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) with DIPEA (or DIEA) in DMF. nih.govmdpi.comnih.govmdpi.comtcsedsystem.edu HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is also a reported coupling agent. mdpi.com These reagents facilitate the formation of robust peptide bonds, ensuring high coupling efficiency at each step of the linear peptide assembly.

Macrocyclization Techniques

Once the linear hexapeptide precursor is assembled on the solid support, the crucial step of macrocyclization is performed to yield the cyclic this compound structure.

For this compound B and its analogues, solution-phase macrocyclization is the predominant technique employed. nih.govmdpi.comnih.govtcsedsystem.edu After the linear peptide assembly is complete, the protected linear hexapeptide is first cleaved from the 2-CTC resin under mild acidic conditions, such as with hexafluoroisopropanol/dichloromethane or a dilute solution of 1% trifluoroacetic acid (TFA) in DCM. nih.govmdpi.comnih.govtcsedsystem.edu This mild cleavage ensures that the side-chain protecting groups remain intact, which is critical for preventing undesired intramolecular or intermolecular reactions during the cyclization process.

The macrolactamization (head-to-tail cyclization) is then carried out in a dilute solution to minimize the formation of undesirable oligomeric or polymeric side products. Typical concentrations range from 0.001 M to 0.1 M, or 10⁻³ to 10⁻⁴ M. nih.govmdpi.com Coupling reagents such as HBTU/DIPEA (or DIEA) in DMF or DCM are commonly used to facilitate the cyclization. nih.govmdpi.comnih.govmdpi.comtcsedsystem.edu HATU/HOBt/DIPEA in DMF has also been reported. mdpi.com

Optimization studies have been conducted to identify the most efficient conditions for macrocyclization, including evaluating different terminal residues and coupling reagents. For instance, in the synthesis of wollamide B (a close structural analogue of this compound B), cyclization of the linear hexapeptide precursor between terminal L-Leu and D-Leu residues demonstrated the highest efficiency without detectable epimerization. nih.govmdpi.com

While solution-phase cyclization is widely applied for this compound, on-resin macrocyclization represents an alternative strategy in solid-phase peptide synthesis for cyclic peptides. researchgate.netresearchgate.netresearchgate.net Some reports indicate the successful on-resin head-to-tail cyclization of this compound B using Fmoc-assisted SPPS, suggesting its feasibility. researchgate.net

The "safety-catch" methodology is another alternative, particularly useful for installing thioester leaving groups, thereby circumventing solution-phase coupling reactions. researchgate.netnih.gov This approach typically involves a sulfonamide-based safety-catch resin. While not explicitly detailed for this compound B synthesis in the provided literature, this method is a general strategy in peptide synthesis for forming macrocycles, especially for cyclodepsipeptides or thioamide-containing peptides. However, it can be labor-intensive and may require extended reaction times for activation and thioesterification. researchgate.netnih.gov

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel this compound analogues are driven by the desire to explore structure-activity relationships (SAR) and potentially enhance their antibacterial properties. mdpi.comnih.govresearchgate.netnih.gov Researchers have systematically modified specific amino acid positions within the cyclic hexapeptide scaffold.

Key modification sites and their observed impacts include:

Position VI (C-terminal Glycine): Substitution of Glycine (B1666218) at this position with basic amino acids such as D-Arginine (D-Arg), D-Lysine (D-Lys), and D-Histidine (D-His) has been a primary focus. mdpi.comnih.gov Notably, wollamides, which are structurally related to desotamides, possess D-Ornithine (D-Orn) at this position and exhibit activity against mycobacteria, an activity not typically seen with Desotamides A, B, E, or F. nih.govnih.govresearchgate.net

Position II (L-allo-Isoleucine): Replacement of L-allo-Isoleucine with L-Isoleucine (L-Ile) or L-Leucine (L-Leu) has also been investigated. mdpi.comnih.gov

Position V (Tryptophan): Research findings suggest that the Tryptophan (Trp) moiety at position V is essential for the antibacterial activity of Desotamides. nih.gov

Position I: Amino acid substitutions at position I appear to be less tolerated, often leading to a loss of antibacterial activity. nih.gov

The synthesis of these analogues generally follows the established SPPS and solution-phase macrocyclization routes used for the parent this compound B. nih.govmdpi.comnih.gov Detailed research findings on this compound A analogues highlight the impact of these modifications on antibacterial activity:

| Analogue Name | Position II Modification | Position VI Modification | Antibacterial Activity vs. This compound A | Reference |

| This compound A | L-allo-Ile | Gly | Baseline | mdpi.comnih.gov |

| This compound A4 | L-Ile | D-Lys | 2-4 fold increase against Gram-positive pathogens (including MRSA) | mdpi.comresearchgate.netnih.gov |

| This compound A6 | L-Ile | D-Arg | 2-4 fold increase against Gram-positive pathogens (including MRSA) | mdpi.comresearchgate.netnih.gov |

| This compound G | (Substitution at Position I) | - | No notable antibacterial activity | nih.gov |

| This compound C | - | - | No antibacterial activity | nih.gov |

| This compound D | - | - | No antibacterial activity | nih.gov |

The enhanced antibacterial activity and broader spectrum observed for analogues like this compound A4 and A6 underscore their potential as new antibiotic leads for further development. mdpi.comresearchgate.netnih.gov

Rational Design Based on SAR Insights

Rational design of this compound analogues is guided by a detailed understanding of how specific structural features influence its antibacterial activity. Early comparative studies of naturally produced desotamides, such as Desotamides A, B, C, and D, revealed preliminary SAR insights. Desotamides A and B exhibited antibacterial activities, while Desotamides C and D did not, suggesting that the tryptophan (Trp) moiety at position V is essential for activity guidetopharmacology.org. Furthermore, the comparable antibacterial activities of Desotamides A and B indicated that the substitution of lipophilic and bulky aliphatic groups at position II was tolerated guidetopharmacology.org.

Subsequent research aimed to further investigate the SAR of this compound A and explore its potential as an antibacterial drug candidate through the synthesis of new analogues guidetopharmacology.org. A key finding was that modifications at positions II and VI of the hexapeptide ring significantly impacted antibacterial activity. For instance, this compound A4 and A6, which involved substituting L-allo-isoleucine (L-allo-Ile) at position II with L-isoleucine (L-Ile) and simultaneously replacing glycine (Gly) at position VI with D-lysine (D-Lys) or D-arginine (D-Arg), demonstrated a 2-4 fold increase in antibacterial activities against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) guidetopharmacology.orgnih.gov. This highlights the importance of basic amino acids like D-Lys and D-Arg for enhanced antibacterial activity within both the this compound and structurally related wollamide families guidetopharmacology.org.

The design of analogues often involves systematic modifications, such as alanine (B10760859) scanning, where individual amino acids are replaced with alanine to assess their contribution to activity. This technique was employed in SAR studies for wollamide B analogues, which are structurally related to desotamides, to identify the role of each amino acid in their antimycobacterial activity mdpi.comfrontiersin.org. Despite these advances, the precise antimicrobial target for desotamides remains unknown, which continues to influence the rational design strategies guidetopharmacology.org.

Table 1: Key SAR Insights and Analogue Activity Enhancement

| Analogue Type | Position II Modification | Position VI Modification | Impact on Antibacterial Activity (vs. This compound A) | Reference |

| This compound A4 | L-allo-Ile to L-Ile | Gly to D-Lys | 2-4 fold increase against Gram-positive pathogens | guidetopharmacology.orgnih.gov |

| This compound A6 | L-allo-Ile to L-Ile | Gly to D-Arg | 2-4 fold increase against Gram-positive pathogens | guidetopharmacology.orgnih.gov |

| Wollamide B analogues | - | D-Orn to D-Arg or D-Lys | Enhanced activity, particularly antimycobacterial | nih.gov |

| Desotamides C & D | - | - | Loss of activity (compared to A & B) | guidetopharmacology.org |

| Original this compound A/B | - | - | Active against S. pneumoniae, S. aureus, MRSE | guidetopharmacology.org |

Chemical Libraries for Activity Screening

Chemical libraries represent systematically curated collections of diverse chemical entities, typically small molecules, designed to encompass a wide array of structural motifs, functional groups, and physicochemical properties. These libraries are indispensable tools in drug discovery, enabling high-throughput screening (HTS) to rapidly identify compounds with desired biological activities against specific targets or phenotypic changes.

In the context of this compound and its related compounds, chemical libraries of analogues have been synthesized and screened to explore their antibacterial potential. For instance, libraries of wollamide B analogues were prepared and evaluated for their antimycobacterial activities, demonstrating the utility of this approach in defining SAR and optimizing potency mdpi.comfrontiersin.org. The process involves testing large numbers of compounds to identify initial "hit" compounds that exhibit promising biological activity, which can then be further optimized into lead candidates for therapeutic development. The application of chemical libraries allows researchers to broadly explore chemical space, facilitating the discovery of novel bioactive molecules like this compound and its derivatives.

Heterologous Expression Systems for Analogue Production

Heterologous expression systems have become a powerful strategy for the production, characterization, and diversification of natural products, including this compound. This approach involves transferring the biosynthetic gene cluster (BGC) from the native producer into a more amenable host organism, facilitating easier manipulation and higher yields.

Utilization of Model Organisms (e.g., Streptomyces coelicolor M1152)

The this compound biosynthetic gene cluster (dsa BGC), spanning approximately 39 kilobases (kb), was identified from Streptomyces scopuliridis SCSIO ZJ46, the native producer of desotamides A-D. This cluster comprises 17 open reading frames, encoding for key enzymes such as nonribosomal peptide synthetases (NRPSs), along with associated resistance, transport, regulatory, and precursor biosynthesis proteins.

A significant breakthrough in this compound research was the successful heterologous expression of the dsa gene cluster in the model organism Streptomyces coelicolor M1152. Streptomyces coelicolor is a widely used and well-characterized host for the heterologous expression of large natural product BGCs due to its robust secondary metabolite production machinery and established genetic manipulation tools. The introduction of the dsa BGC into S. coelicolor M1152 not only led to the production of the known desotamides A and B but also afforded a new analogue, this compound G. This demonstrated the viability of using heterologous hosts for producing this compound compounds. Further studies have shown that overexpression of specific regulatory genes within the dsa cluster, such as dsaA and dsaN, in the heterologous expression strain can significantly increase the production of desotamides A and G, with enhancements of 2.4 and 1.6-fold, respectively.

Advantages for Mechanistic Studies and Novel Analogue Generation

The utilization of heterologous expression systems offers several advantages for advancing this compound research. Primarily, it provides a robust platform for in-depth mechanistic studies of the biosynthetic pathway. By expressing the dsa gene cluster in a genetically tractable host like S. coelicolor M1152, researchers can systematically assign functions to individual dsa genes. For example, studies have successfully identified regulatory genes (e.g., dsaA, dsaM, dsaN) and transporter genes (e.g., dsaK, dsaL) within the dsa cluster, elucidating their critical roles in the biosynthesis and export of this compound. The deletion of regulatory genes dsaA or dsaN, for instance, completely abolished this compound production, confirming their positive regulatory roles. Similarly, the dsaKL genes encoding an ABC transporter system were shown to be responsible for this compound export, as their deletion decreased the compound's titre.

Beyond mechanistic insights, heterologous expression systems are invaluable for generating novel this compound analogues. The amenability of the dsa gene cluster to heterologous expression provides a foundation for future combinatorial biosynthesis efforts. By manipulating the genes within the cluster or introducing genes from other pathways, it is possible to produce structural variants of this compound that may possess improved pharmacological properties, such as enhanced antibacterial activity or altered target specificity. The standalone nature of the β-lactamase cyclase, an enzyme responsible for the cyclization of the this compound peptide, is particularly promising, as it may be more easily repurposed than cis-encoded thioesterase domains for the chemical synthesis of cyclic peptide antibiotics nih.gov. This approach allows for the discovery of new and potentially clinically significant this compound analogues that might not be readily accessible through traditional chemical synthesis or isolation from native sources.

Table 2: Key Genes and Their Roles in this compound Biosynthesis

| Gene/Protein | Proposed Function | Impact on this compound Production (in S. coelicolor M1152) | Reference |

| dsaA | Positive regulator (winged helix-turn-helix DNA binding protein) | Overexpression increased production; deletion abolished production | |

| dsaM | Regulatory gene (two-component system component) | Deletion abolished production | |

| dsaN | Positive regulator (two-component system component) | Overexpression increased production; deletion abolished production | |

| dsaK | ABC transporter component | Deletion decreased titre | |

| dsaL | ABC transporter component | Deletion decreased titre | |

| NRPSs | Nonribosomal peptide synthetases (peptide assembly) | Essential for core peptide synthesis | |

| β-lactamase | Standalone cyclase (peptide cyclization) | Essential for macrocyclization | nih.gov |

Ecological and Evolutionary Significance

Origin and Distribution of Desotamide-Producing Microorganisms

The production of desotamides is primarily associated with various microbial species, particularly those belonging to the Streptomyces genus. These microorganisms have been isolated from a wide array of environments, highlighting their widespread distribution.

Isolation from Diverse Environments (e.g., Deep-Sea, Soil)

Desotamides and their analogues have been isolated from diverse and sometimes extreme environments. Desotamides A-D, for instance, are produced by the deep-sea-derived bacterium Streptomyces scopuliridis SCSIO ZJ46. mdpi.compatsnap.comnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net This specific strain was originally discovered in a sediment sample from the South China Sea, collected at a considerable depth of 3536 meters. nih.gov Further this compound analogues, specifically desotamides E and F, along with the related wollamides A and B, have been identified from a Streptomyces nov. sp. (MST-115088) found in Australian soil. mdpi.comresearchgate.netnih.govsemanticscholar.org The biosynthetic gene clusters responsible for this compound production have been identified in Streptomyces strains originating from deep-sea environments. frontiersin.orgscience.gov Additionally, the presence of this compound biosynthetic gene clusters has been noted in Exiguobacterium profundum PHM11, a halotolerant bacterium, indicating a broader environmental distribution beyond Streptomyces. frontiersin.org

Predominance in Streptomyces Species

Streptomyces species are well-recognized as prolific producers of natural products, including a substantial portion of clinically utilized antibiotics. nih.govmdpi.comresearchgate.net The this compound family of antibiotics is widely produced by various Streptomyces species. nih.govmdpi.com The deep-sea microbe Streptomyces scopuliridis SCSIO ZJ46 is a key producer of desotamides A-D. mdpi.compatsnap.comnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net Similarly, Streptomyces nov. sp. (MST-115088) from Australian soil contributes to the production of desotamides E and F, as well as wollamides A and B. mdpi.comresearchgate.netnih.govsemanticscholar.org The initial discovery of this compound A, the founding member of this family, occurred in 1997 from the fermentation broth of a Streptomyces sp. mdpi.comtoku-e.comclinisciences.comscbt.comclinisciences.com Among deep-sea actinomycetes, Streptomyces stands out as the most abundant producer of secondary metabolites. frontiersin.org

Postulated Ecological Roles

The production of secondary metabolites like desotamides by microorganisms is not merely a metabolic byproduct but serves crucial ecological functions within their communities.

Chemical Weaponry against Competing Organisms

Microbial secondary metabolites, which include non-ribosomal peptides such as desotamides, are hypothesized to function as chemical weapons in the ongoing competition among organisms. nih.govmdpi.comresearchgate.net Desotamides A and B demonstrate notable antibacterial activities against various pathogenic Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE). mdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.net Research indicates that desotamides have a role in inhibiting certain microbes. frontiersin.org Furthermore, wollamides, which are structurally related to desotamides, exhibit activity against mycobacteria, including Mycobacterium tuberculosis. nih.govmdpi.comfrontiersin.orgresearchgate.net

Signaling Molecules in Microbial Communities

Beyond their role as chemical deterrents, secondary metabolites produced by Streptomyces species are also thought to act as signaling molecules within microbial communities. nih.govmdpi.comresearchgate.net This concept aligns with quorum sensing, a widespread bacterial communication mechanism where microorganisms produce and detect signaling molecules (autoinducers) to coordinate collective behaviors. mdpi.com These behaviors can include biofilm formation, virulence factor production, and sporulation, highlighting the intricate communication networks within microbial populations. mdpi.com While not explicitly stated as a quorum-sensing molecule, this compound's classification as a secondary metabolite produced by Streptomyces suggests its potential involvement in such signaling pathways.

Co-production of Desotamides and Related Peptides (e.g., Wollamides)

A notable aspect of this compound biosynthesis is its co-production with structurally related peptides, particularly wollamides. This compound analogues E and F, alongside wollamides A and B, were discovered from the same Australian soil Streptomyces nov. sp. (MST-115088). mdpi.comresearchgate.netnih.govsemanticscholar.org Wollamides share structural similarities with desotamides. mdpi.comnih.gov

Further research into the biosynthetic pathways has revealed a fascinating evolutionary mechanism. The wol biosynthetic gene cluster (BGC) found in Streptomyces sp. MST-110588 possesses a unique bifurcated non-ribosomal peptide synthetase (NRPS) assembly line. uea.ac.ukresearchgate.net This specialized assembly line is capable of producing both desotamides and wollamides. uea.ac.ukresearchgate.net Genomic analysis supports the hypothesis that the wol BGC emerged through an ancestral intergenic gene duplication followed by an intragenomic recombination event. uea.ac.uk The broader "this compound family" of antibiotics encompasses various cyclic peptides, ranging from six to ten amino acids in length, including this compound, wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin. nih.govmdpi.comresearchgate.net The biosynthesis of these diverse compounds, such as this compound A, ulleungmycin A, noursamycin B or curacomycin, surugamide A, and surugamide F, illustrates the interconnectedness and evolutionary versatility within this family of natural products. mdpi.comresearchgate.net

Future Directions and Therapeutic Potential of Desotamide Research

Advanced Mechanistic Studies

A significant frontier in desotamide research involves unraveling the precise mechanisms by which these compounds exert their antimicrobial effects. Currently, the specific antimicrobial target or targets for the this compound family remain unknown, highlighting a key area for future investigation. nih.govfishersci.fifishersci.cafishersci.at

High-resolution structural biology techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM), are indispensable tools in modern drug discovery. These methods provide atomic-level details of biomolecular structures and their interactions with potential therapeutic compounds, enabling the rational design of more potent and selective drugs. advancedchemtech.comnih.gov While these techniques are crucial for understanding drug-target interactions, their application to this compound is currently limited by the unknown nature of its cellular target. Future efforts in this area will focus on identifying and characterizing the this compound target(s) to facilitate structure-based drug design and optimization.

Systems biology, an interdisciplinary field integrating biological and mathematical approaches, offers a powerful framework for characterizing complex disease mechanisms and identifying therapeutic interventions. wikipedia.org By employing computational and experimental models, systems biology aims to elucidate the key cellular pathways affected by a compound. wikipedia.org For desotamides, the application of systems biology approaches could provide comprehensive insights into the broader cellular responses to these antibiotics, helping to map their effects beyond a single target and potentially revealing novel modes of action or synergistic interactions within the bacterial cell.

Optimization for Enhanced Bioactivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of antibiotic candidates. Significant progress has been made in identifying key structural features of desotamides that influence their bioactivity. nih.govfishersci.fifishersci.cafishersci.befishersci.atfishersci.cawikidata.org

Early SAR studies on synthetic derivatives of wollamide B revealed that the Tryptophan (Trp) and Leucine (B10760876) (Leu) residues at the first and second positions of the macrocycle are crucial for bioactivity. nih.govfishersci.fifishersci.ca Furthermore, modifying the C-terminal d-Ornithine (d-Orn) residue to d-Arginine (d-Arg) or d-Lysine (d-Lys) was shown to enhance bioactivity, whereas their l-stereoisomers did not. nih.govfishersci.fifishersci.ca

More recent and detailed SAR investigations on this compound A analogues have further pinpointed the importance of residues at positions II and VI for antibacterial activity. fishersci.befishersci.atfishersci.cawikidata.org Notably, specific modifications led to a substantial increase in potency. For instance, this compound A4 and A6, which involved the substitution of l-allo-Isoleucine (l-allo-Ile) at position II with l-Isoleucine (l-Ile) and the simultaneous replacement of Glycine (B1666218) (Gly) at position VI with d-Lys or d-Arg, demonstrated a 2-4-fold increase in antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). fishersci.befishersci.atfishersci.cawikidata.org Similarly, replacing Valine with Isoleucine in this compound B resulted in a 2-fold increase in anti-S. aureus activity. epa.gov The Asparagine (Asn) residue in this compound A has also been identified as vital for its antibacterial activity against tested bacteria. fishersci.ie

Table 1: Enhanced Antibacterial Activity of this compound A Analogues

| Compound | Position II Modification (from l-allo-Ile) | Position VI Modification (from Gly) | Antibacterial Activity against Gram-positive pathogens (including MRSA) | Fold Increase vs. This compound A |

| This compound A | Original | Original | Baseline | 1x |

| This compound A4 | l-Ile | d-Lys | Improved (MIC 8-32 µg/mL) fishersci.befishersci.atfishersci.cawikidata.org | 2-4x |

| This compound A6 | l-Ile | d-Arg | Improved (MIC 8-32 µg/mL) fishersci.befishersci.atfishersci.cawikidata.org | 2-4x |

While the specific mechanisms of action for desotamides are still under investigation, their activity against drug-resistant bacterial strains positions them as valuable candidates in the fight against AMR. Desotamides A and B have shown notable activity against methicillin-resistant Staphylococcus epidermidis (MRSE) and Staphylococcus aureus. fishersci.befishersci.atfishersci.cafishersci.ie Furthermore, wollamides A and B exhibit antimycobacterial activity, including the inhibition of intracellular M. tuberculosis. fishersci.atwikipedia.org The non-cytotoxicity of desotamides and wollamides to mammalian cell lines (IC50 > 30 µM) suggests a selective action against bacteria, which is a crucial characteristic for developing new antibiotics. fishersci.befishersci.atepa.gov Future research will likely explore how to further enhance this selectivity and prevent the emergence of resistance to desotamides, potentially through understanding their unique mechanism of action and designing modifications that circumvent known resistance pathways.

This compound in the Context of Global Antimicrobial Resistance

Antimicrobial resistance (AMR) is a profound and escalating global health threat, responsible for millions of deaths annually. nih.govnih.gov The urgent need for new and effective antibacterial treatments, particularly those with novel mechanisms of action, is paramount to combat this crisis. nih.govfishersci.fifishersci.cafishersci.befishersci.at

Natural products, especially non-ribosomal peptides like the this compound family, have historically been, and continue to be, a vital source for antibiotic discovery and development. nih.govfishersci.fifishersci.cafishersci.be The this compound family's demonstrated activity against key Gram-positive pathogens, including multidrug-resistant strains such as MRSA and MRSE, and the antimycobacterial activity of wollamides, highlight their relevance in addressing critical unmet medical needs. nih.govfishersci.fifishersci.cafishersci.befishersci.atfishersci.atwikipedia.orgfishersci.cafishersci.ie Their favorable selectivity profile, indicated by low cytotoxicity to mammalian cells, further reinforces their potential as promising leads for future therapeutic development in the ongoing battle against global antimicrobial resistance. fishersci.befishersci.atepa.gov

Development as Novel Antibiotic Leads

Desotamides A, B, C, and D are cyclohexapeptides produced by the deep-sea bacterium Streptomyces scopuliridis SCSIO ZJ46, exhibiting notable antibacterial activities against various Gram-positive pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE) researchgate.netmdpi.comnih.govplymouth.ac.uk. Further analogues, desotamides E and F, alongside related wollamides A and B, have been identified from Streptomyces nov. sp. (MST-115088), demonstrating antibacterial efficacy against Bacillus subtilis and/or Staphylococcus aureus researchgate.netmdpi.com. This compound G was also generated through heterologous expression researchgate.netmdpi.com.

Extensive structure-activity relationship (SAR) studies have been conducted to enhance the antibacterial potential of this compound A. These studies revealed that specific amino acid residues at positions II and VI within the peptide structure are crucial determinants of antibacterial activity researchgate.netmdpi.comnih.gov. Notably, synthetic analogues this compound A4 and this compound A6 demonstrated significantly improved activity. In these analogues, the L-allo-Ile residue at position II was substituted with L-Ile, and simultaneously, the Gly residue at position VI was replaced by D-Lys or D-Arg researchgate.netmdpi.comnih.gov. This strategic modification resulted in a 2-4-fold increase in antibacterial activities against a range of Gram-positive pathogens, including the clinically prevalent drug-resistant pathogen methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netmdpi.comnih.govnih.gov.

The minimum inhibitory concentration (MIC) values for desotamides A4 and A6 against MRSA ranged from 8 to 32 μg/mL researchgate.netmdpi.comnih.gov. The enhanced antibacterial activity and broad spectrum observed in these analogues highlight their substantial potential as new antibiotic leads for further development researchgate.netmdpi.comnih.gov. Importantly, desotamides and wollamides have shown to be noncytotoxic to mammalian cell lines, with IC50 values exceeding 30 μM, indicating a favorable selectivity profile towards bacterial cells researchgate.netmdpi.com. While their promising antibacterial properties are well-established, the precise antimicrobial target for these cyclic peptides remains to be elucidated researchgate.netmdpi.com.

Table 1: Antibacterial Activity of this compound A Analogues Against MRSA

| Compound | Amino Acid Substitution (Position II) | Amino Acid Substitution (Position VI) | MIC Range (μg/mL) against MRSA | Fold Increase vs. This compound A |

| This compound A | Original | Original | Not specified (Baseline) | 1 |

| This compound A4 | L-Ile | D-Lys | 8-32 | 2-4 |

| This compound A6 | L-Ile | D-Arg | 8-32 | 2-4 |

Repurposing and Lead Optimization for Drug-Resistant Pathogens (e.g., TB)

The escalating global challenge of antimicrobial resistance necessitates the discovery and optimization of new therapeutic agents, particularly against drug-resistant pathogens such as Mycobacterium tuberculosis (M.tb) researchgate.netnih.govdzif.de. Within the this compound family, wollamides A and B have demonstrated significant antimycobacterial activity, including the ability to inhibit intracellular M.tb in murine bone marrow-derived macrophages nih.govfrontiersin.orgresearchgate.net.

Ongoing lead optimization efforts for wollamides, initiated around 2017, have focused on improving their pharmacokinetic properties to enhance their potential as antituberculosis agents frontiersin.org. A comprehensive study involving 27 peptides, including wollamides A/B and this compound B, evaluated their activity against various clinically relevant bacterial pathogens patsnap.com. This research underscored the critical importance of specific structural features for antituberculosis and/or antibacterial activity: the cyclic scaffold, the amide functionality at position I, the tryptophan residue at position V, and the preservation of the original stereochemistry pattern of the core scaffold patsnap.com. Furthermore, for activity against M. tuberculosis and Gram-positive bacteria, the residues at positions II and/or VI were found to significantly influence both antibacterial activity and selectivity patsnap.com.

Translational Research Prospects

Translational research for this compound and its analogues aims to bridge the gap between promising laboratory findings and their eventual clinical application. This involves rigorous preclinical development and careful consideration of pharmacokinetic properties to identify viable drug candidates.

Preclinical Development and In Vivo Efficacy Studies (future work)

While in vitro and some ex vivo studies have established the antibacterial and antimycobacterial potential of this compound and its optimized analogues, particularly wollamides against M. tuberculosis, comprehensive in vivo efficacy studies are a critical next step in their preclinical development frontiersin.orgresearchgate.netnih.gov. Preclinical development is a multifaceted process that involves extensive in vitro and in vivo testing to ensure both the safety and efficacy of a compound before it can progress to human clinical trials utoronto.cajliedu.ch.

For this compound and its derivatives, future work will involve conducting robust in vivo studies in appropriate animal models to:

Confirm and quantify the therapeutic efficacy observed in vitro against target pathogens, including drug-resistant strains nih.govjliedu.ch.

Elucidate the precise mechanism(s) of action within a living system jliedu.ch.

Assess the compound's distribution to relevant infection sites jliedu.ch.

Evaluate potential toxicological effects and establish a preliminary safety profile utoronto.cajliedu.ch.

The absence of detailed reports on the in vivo efficacy of optimized wollamides against tuberculosis highlights this as a key area for future investigation to validate their therapeutic potential frontiersin.org.

Consideration of Pharmacokinetic Properties for Drug Candidates

For this compound and its analogues, particularly those being optimized for drug-resistant pathogens like TB, comprehensive PK studies are essential. These studies, typically conducted in both rodent and non-rodent animal species, provide vital data regarding:

Absorption Rate: How efficiently the compound enters the bloodstream from the site of administration jliedu.ch.

Distribution Mechanism: How the compound spreads throughout the body and reaches its target tissues or infection sites jliedu.ch.

Metabolism Rate: How the compound is chemically altered by the body, including the identification of metabolites jliedu.ch.

Excretion: How the compound and its metabolites are eliminated from the body jliedu.ch.

These parameters collectively determine the compound's half-life and its sustained presence at effective concentrations, which are critical for therapeutic success and safety jliedu.ch. While optimization efforts for wollamides have aimed to improve their pharmacokinetic profile, detailed results from these studies are not extensively reported in the current literature frontiersin.org. Future research must focus on thoroughly characterizing these ADME properties to ensure that this compound-based drug candidates possess optimal bioavailability, appropriate tissue distribution, metabolic stability, and a favorable elimination profile for effective and safe therapeutic application.

Q & A

Q. What experimental approaches are recommended for elucidating the biosynthesis pathway of Desotamide and its analogues?

To investigate this compound biosynthesis, combine genomic analysis of the Streptomyces biosynthetic gene cluster (BGC) with heterologous expression in model organisms like Streptomyces coelicolor. Key steps include:

- Gene cluster identification : Use bioinformatic tools (e.g., antiSMASH) to locate BGCs and compare homologous clusters (e.g., wolG1/wolG2 duplications in wollamide BGCs) .

- Heterologous expression : Express candidate BGCs in compatible hosts to validate peptide production and identify intermediates .

- Biochemical assays : Analyze enzyme specificity (e.g., adenylation domains in nonribosomal peptide synthetases) to confirm amino acid incorporation .

Q. How should researchers design this compound analogues to study structure-activity relationships (SAR)?

Prioritize systematic substitution at positions critical for antibacterial activity:

- Position V (Trp) : Essential for activity; substitutions here often abolish antimicrobial effects .

- Position VI : Replace Gly with basic residues (e.g., ornithine) to explore selectivity shifts (e.g., wollamide-like activity against mycobacteria) .

- Position I : Conservative substitutions (e.g., hydrophobic residues) to maintain backbone stability . Use solid-phase peptide synthesis (SPPS) or genetic engineering for analogue generation, followed by minimum inhibitory concentration (MIC) assays against Gram-positive pathogens .

Q. What are standard assays for evaluating this compound’s antibacterial activity and cytotoxicity?

- Antibacterial assays : Perform MIC tests against Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant strains (e.g., MRSE) using broth microdilution .

- Cytotoxicity screening : Test analogues against mammalian cell lines (e.g., HEK293) at concentrations >30 µM to confirm selectivity .

- Data interpretation : Compare activity trends across analogues (e.g., this compound A/B vs. C/D) to infer SAR .

Advanced Research Questions

Q. How can conflicting MIC data between this compound analogues be resolved?

Address contradictions by:

- Standardizing assays : Use consistent inoculum sizes, growth media, and endpoint criteria (e.g., optical density vs. colony counting) .

- Validating purity : Confirm analogue identity via LC-HRMS and NMR, as impurities (e.g., residual solvents) may skew results .

- Replicating studies : Compare results across independent labs to distinguish biological variability from methodological artifacts .

Q. What strategies optimize heterologous expression of this compound BGCs in non-native hosts?

Q. How should researchers integrate multi-omics data to refine this compound’s SAR?

Combine:

- Transcriptomics : Identify BGC expression patterns under stress conditions (e.g., nutrient limitation) .

- Metabolomics : Correlate analogue production with specific growth phases using LC-MS/MS .

- Structural modeling : Predict binding modes via molecular docking against bacterial membrane targets (e.g., lipid II) .

Q. What methodologies address the unknown antimicrobial target of this compound?

- Chemical proteomics : Use photoaffinity-labeled this compound analogues to capture interacting proteins .

- Genomic mutagenesis : Screen for resistant bacterial mutants and sequence mutations to identify target genes .

- Membrane disruption assays : Measure dye leakage from liposomes to test pore-forming activity .

Methodological Best Practices

Q. What are key considerations for ensuring reproducible synthesis of this compound analogues?

- Documentation : Provide detailed protocols for SPPS (e.g., coupling reagents, cleavage conditions) in supplementary materials .

- Characterization : Report exact LC-HRMS/NMR parameters (e.g., solvent systems, column types) for analogue verification .

- Negative controls : Include non-active analogues (e.g., this compound G) to validate assay specificity .

Q. How can researchers reconcile discrepancies in BGC annotation for this compound-producing strains?

- Comparative genomics : Align BGCs from multiple Streptomyces strains to identify conserved domains .

- Gene knockout : Disrupt candidate genes (e.g., dsaG) to confirm their role in biosynthesis .

- Phylogenetic analysis : Cluster BGCs with known pathways to infer evolutionary relationships .

Data Presentation & Literature Evaluation

Q. What frameworks support rigorous interpretation of this compound’s bioactivity data?

- Dose-response modeling : Calculate EC₅₀ values for cytotoxicity vs. antimicrobial activity to quantify selectivity .

- Meta-analysis : Aggregate published MIC data to identify consensus trends (e.g., Trp indispensability) .

- Confounder adjustment : Control for variables like bacterial growth phase in assay design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。